
6-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials available and the desired route of synthesis. It’s important to note that the synthesis of complex organic molecules often requires careful planning and optimization to ensure the correct product is formed .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen-containing rings suggests that this compound could participate in hydrogen bonding and other types of intermolecular interactions. The trifluoromethyl group could also influence the compound’s physical and chemical properties due to its high electronegativity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The pyrimidine and pyridine rings could potentially participate in electrophilic aromatic substitution reactions, while the piperazine ring could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings and the trifluoromethyl group could affect its polarity, solubility, and reactivity .科学的研究の応用
Synthesis of Imidazo[1,2-a]pyridines
This compound could be used in the synthesis of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Anti-Fibrosis Activity
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Anti-Tubercular Activity
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .
Cyclin-Dependent Kinase (CDK) Inhibitors
Imidazo[1,2-a]pyridines, which can be synthesized using this compound, have been described as cyclin-dependent kinase (CDK) inhibitors .
Calcium Channel Blockers
Imidazo[1,2-a]pyridines, which can be synthesized using this compound, have been described as calcium channel blockers .
GABA A Receptor Modulators
Imidazo[1,2-a]pyridines, which can be synthesized using this compound, have been described as GABA A receptor modulators .
作用機序
Target of Action
Similar compounds have been found to targetfibroblast growth factor receptors (FGFRs) and Cyclin-dependent kinase 2 (CDK2) . FGFRs and CDK2 play crucial roles in cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Compounds with similar structures have been shown to inhibit fgfrs and cdk2 . Inhibition of these targets can lead to altered cell cycle progression, apoptosis induction, and inhibition of cell proliferation .
Biochemical Pathways
The compound likely affects the FGFR signaling pathway and the CDK2/cyclin A2 pathway . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of these pathways is associated with the progression and development of several cancers .
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity on human cells . The results indicate that these compounds are non-toxic to human cells , suggesting good bioavailability.
Result of Action
The compound’s action likely results in the inhibition of cell proliferation, induction of apoptosis, and significant alteration in cell cycle progression . Similar compounds have shown potent cytotoxic activities against various cell lines .
Action Environment
The efficacy of similar compounds has been evaluated under various conditions, suggesting that environmental factors may play a role .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O2/c15-14(16,17)9-1-2-10(18-8-9)21-3-5-22(6-4-21)11-7-12(23)20-13(24)19-11/h1-2,7-8H,3-6H2,(H2,19,20,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGZNTVHODMRIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=CC(=O)NC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide](/img/structure/B2358296.png)
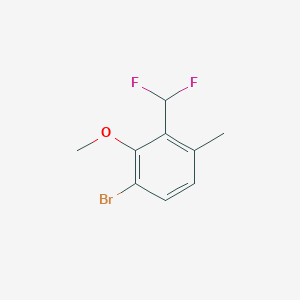
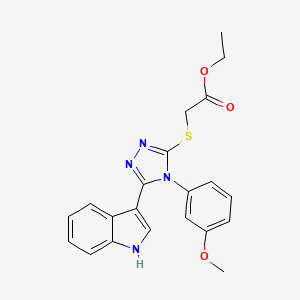
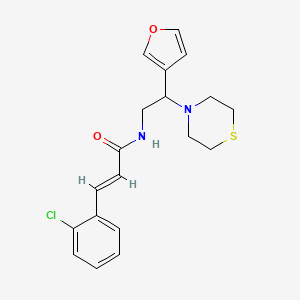
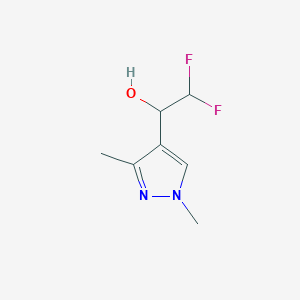
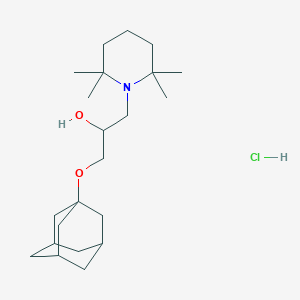
![3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2358304.png)
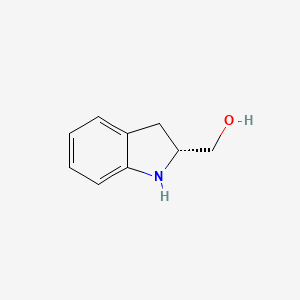

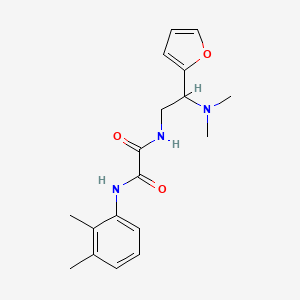

![8-[(4-Methoxyphenyl)methyl]-11-methyl-13-oxo-3,6,8,10,12-pentaazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10-pentaene-4,5-dicarbonitrile](/img/structure/B2358314.png)
![3-butyl-8-cyclohexyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358317.png)
